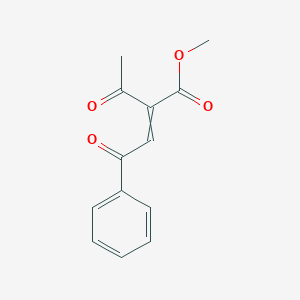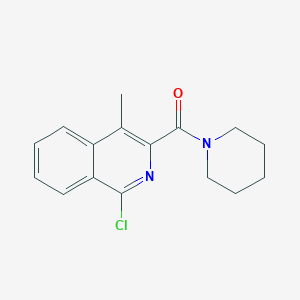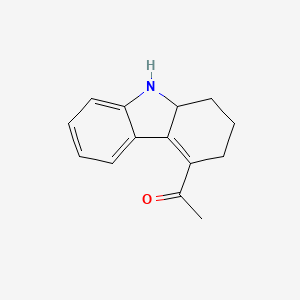![molecular formula C26H51NO2 B14390061 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine CAS No. 89857-82-9](/img/structure/B14390061.png)
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolidine ring attached to a dioxolane moiety, which is further substituted with dinonyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine typically involves multi-step organic reactions. One common approach is the reaction of pyrrolidine with a dioxolane derivative under controlled conditions. The dinonyl groups are introduced through alkylation reactions, often using dinonyl halides as alkylating agents. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions may require catalysts and are performed under varying temperatures and solvents depending on the nucleophile.
Major Products Formed
Applications De Recherche Scientifique
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Diphenyl-1,3-dioxolan-4-ylmethyl
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
Uniqueness
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine is unique due to the presence of dinonyl groups, which impart distinct hydrophobic properties and influence its reactivity and interactions. This sets it apart from similar compounds that may lack such bulky substituents, leading to different chemical behaviors and applications.
Propriétés
Numéro CAS |
89857-82-9 |
|---|---|
Formule moléculaire |
C26H51NO2 |
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
1-[[2,2-di(nonyl)-1,3-dioxolan-4-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C26H51NO2/c1-3-5-7-9-11-13-15-19-26(20-16-14-12-10-8-6-4-2)28-24-25(29-26)23-27-21-17-18-22-27/h25H,3-24H2,1-2H3 |
Clé InChI |
DEDYDFNYXGMGKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1(OCC(O1)CN2CCCC2)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)

![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)




![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)

